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molecular formula C9H15N3O B8418681 N-tert-Butyl-3-methyl-1H-pyrazole-1-carboxamide

N-tert-Butyl-3-methyl-1H-pyrazole-1-carboxamide

Cat. No. B8418681
M. Wt: 181.23 g/mol
InChI Key: ATXSAJDXEBGKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759352B2

Procedure details

To tert-butyl isocyanate (1.57 mL, 1.34 g, 13.70 mmol) in dichloromethane (30 mL) was added 3-methyl-1H-pyrazole (0.98 mL, 1 g, 12.18 mmol). The mixture was stirred overnight at room temperature and then concentrated under vacuum. The crude material was purified by silica chromatography (eluting with dichloromethane) to give the title compound (2.1 g).
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:5]=[C:6]=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:8][C:9]1[CH:13]=[CH:12][NH:11][N:10]=1>ClCCl>[C:1]([NH:5][C:6]([N:11]1[CH:12]=[CH:13][C:9]([CH3:8])=[N:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.57 mL
Type
reactant
Smiles
C(C)(C)(C)N=C=O
Name
Quantity
0.98 mL
Type
reactant
Smiles
CC1=NNC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica chromatography (eluting with dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)N1N=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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